2-Phenyl-3-butyn-2-ol
Overview
Description
2-Phenyl-3-butyn-2-ol is an organic compound with the molecular formula C10H10O and a molecular weight of 146.19 g/mol . It is also known by other names such as 3-Hydroxy-3-phenyl-1-butyne and Benzenemethanol, α-ethynyl-α-methyl- . This compound is characterized by the presence of a hydroxyl group (-OH) and a phenyl group (C6H5) attached to a butyne backbone, making it a versatile intermediate in organic synthesis.
Mechanism of Action
Target of Action
It’s known that the compound can affect the respiratory system .
Mode of Action
It has been used in the preparation of α-methylene cyclic carbonates via reaction with co2 catalyzed by transition metal salts in ionic liquid . It has also been used in copper (II)-promoted cycloaddition to azides leading to triazoles .
Biochemical Pathways
The compound has been used in the preparation of α-methylene cyclic carbonates and triazoles , suggesting it may play a role in these chemical reactions.
Result of Action
It has been used in the preparation of α-methylene cyclic carbonates and triazoles , suggesting it may have a role in these chemical reactions.
Action Environment
The action of 2-Phenyl-3-butyn-2-ol can be influenced by environmental factors. For instance, it’s recommended to avoid dust formation, breathing vapors, mist, or gas, and to ensure adequate ventilation when handling the compound . The compound should be kept in containers that are tightly closed in a dry, cool, and well-ventilated place .
Biochemical Analysis
Biochemical Properties
The role of 2-Phenyl-3-butyn-2-ol in biochemical reactions is quite diverse. It has been used in the preparation of α-methylene cyclic carbonates via reaction with CO2 catalyzed by transition metal salts in ionic liquid . It has also been used in copper (II)-promoted cycloaddition to azides leading to triazoles
Molecular Mechanism
It is known that it can participate in reactions leading to the formation of triazoles
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Phenyl-3-butyn-2-ol can be synthesized through various methods. One common method involves the reaction of phenylacetylene with acetone in the presence of a base such as potassium hydroxide. The reaction proceeds via the formation of an intermediate, which is then hydrolyzed to yield the final product .
Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of catalysts and controlled reaction environments are common practices to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Phenyl-3-butyn-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The triple bond can be reduced to a double or single bond, leading to the formation of alkenes or alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups such as halogens or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for halogenation reactions.
Major Products Formed:
Oxidation: Phenylacetone or benzaldehyde.
Reduction: 2-Phenyl-3-butene-2-ol or 2-Phenylbutan-2-ol.
Substitution: 2-Phenyl-3-chlorobutyne or 2-Phenyl-3-aminobutyne.
Scientific Research Applications
2-Phenyl-3-butyn-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is involved in the development of drugs and therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
2-Phenyl-3-butyn-2-ol can be compared with other similar compounds such as:
3-Butyn-2-ol: Lacks the phenyl group, making it less versatile in certain synthetic applications.
2-Phenyl-2-propyn-1-ol: Has a similar structure but differs in the position of the hydroxyl group.
4-Phenyl-3-butyn-2-ol: Similar structure but with a different position of the phenyl group.
These comparisons highlight the unique structural features of this compound, which contribute to its versatility and wide range of applications.
Properties
IUPAC Name |
2-phenylbut-3-yn-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O/c1-3-10(2,11)9-7-5-4-6-8-9/h1,4-8,11H,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSLSOBUAIFEGLT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#C)(C1=CC=CC=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7021990 | |
Record name | 2-Phenylbut-3-yn-2-ol | |
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URL | https://comptox.epa.gov/dashboard/DTXSID7021990 | |
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Molecular Weight |
146.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Cream crystalline solid; [Alfa Aesar MSDS] | |
Record name | 2-Phenyl-3-butyn-2-ol | |
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CAS No. |
127-66-2 | |
Record name | 2-Phenyl-3-butyn-2-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=127-66-2 | |
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Record name | 3-Hydroxy-3-phenyl-1-butyne | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000127662 | |
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Record name | 127-66-2 | |
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Record name | Benzenemethanol, .alpha.-ethynyl-.alpha.-methyl- | |
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Record name | 2-Phenylbut-3-yn-2-ol | |
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Record name | 2-phenylbut-3-yn-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.415 | |
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Record name | 3-HYDROXY-3-PHENYL-1-BUTYNE | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is known about the reaction mechanism of 2-phenyl-3-butyn-2-ol in Meyer-Schuster rearrangements?
A: Density Functional Theory (DFT) calculations have been used to investigate the Meyer-Schuster rearrangements of this compound in high-temperature water (HTW) []. These studies suggest that the rearrangement does not proceed through a traditional carbonium ion intermediate. Instead, the initial transition state exhibits carbonium ion-like characteristics []. This process appears to be facilitated by both the ambient HTW environment and individual water molecules acting as catalysts through a proton relay mechanism along hydrogen-bond chains [].
Q2: How does the structure of this compound influence its reactivity with osmium complexes?
A: Research indicates that this compound can react with specific osmium hydride complexes to generate a mixture of isomeric products [, ]. These products include hydride-hydroxyosmacyclopropene and hydride-hydroxycarbyne derivatives []. Interestingly, the phenyl substituent on the this compound plays a crucial role in subsequent isomerization reactions leading to the formation of cyclic hydroxycarbene complexes []. The presence and nature of substituents on the carbon bearing the hydroxyl group significantly influence the product distribution in these reactions [].
Q3: Has this compound been investigated as a monomer for polymerization reactions?
A: Yes, this compound, classified as an α-hydroxyacetylene, has been successfully polymerized using molybdenum- and tungsten-based catalysts []. The presence of the phenyl substituent in this compound significantly influences both the polymerization yield and the solubility of the resulting polymer compared to unsubstituted α-hydroxyacetylenes [].
Q4: Can enzymes be utilized for the enantioselective synthesis of this compound derivatives?
A: Research has demonstrated the potential of using engineered enzymes for the enantioselective synthesis of this compound derivatives. For instance, a mutated esterase from Bacillus subtilis (BS2) exhibited high enantioselectivity (E > 100) in the kinetic resolution of acetates of arylaliphatic tertiary alcohols, including a 1,1,1-trifluoro-2-phenylbut-3-yn-2-ol analogue []. Additionally, Candida antarctica lipase A (CalA) has been engineered to improve its catalytic activity in the transesterification of racemic this compound [].
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